7-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound “7-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid” is a complex heterocyclic molecule It features a pyrazole moiety, a bicyclic structure, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole moiety. The pyrazole can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then subjected to further functionalization to introduce the phenyl and dimethyl groups.
The bicyclic structure is formed through a series of cyclization reactions, often involving the use of sulfur-containing reagents to introduce the thia group
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The pyrazole moiety can be oxidized to form pyrazole N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial infections due to its thia group.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems likely involves its interaction with specific enzymes or receptors. The pyrazole moiety can act as a ligand, binding to metal ions or enzyme active sites. The bicyclic structure may provide additional binding interactions, enhancing the compound’s overall affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: is similar to other pyrazole-containing compounds, such as:
Uniqueness
This compound is unique due to its combination of a pyrazole moiety with a bicyclic structure and a carboxylic acid group. This combination of features is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
7-[(3,5-dimethyl-1-phenylpyrazole-4-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N4O4S/c1-10-9-29-19-15(18(26)23(19)16(10)20(27)28)21-17(25)14-11(2)22-24(12(14)3)13-7-5-4-6-8-13/h4-8,15,19H,9H2,1-3H3,(H,21,25)(H,27,28) |
InChI Key |
URELCQLYZQIKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C3=C(N(N=C3C)C4=CC=CC=C4)C)SC1)C(=O)O |
Origin of Product |
United States |
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